Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
“Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1698653-24-5 . It has a molecular weight of 195.22 and its IUPAC name is ethyl 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine-2-carboxylate . The compound appears as a white to yellow solid .
Synthesis Analysis
A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases.
Chemical Reactions Analysis
The compound is part of a class of molecules known as tetrahydropyrazolo[1,5-a]pyrimidines . These molecules are attractive scaffolds for designing biologically active compounds . The most common method of obtaining such compounds is to reduce pyrazolopyrimidines with complex hydrides .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.22 . It appears as a white to yellow solid . Unfortunately, the available literature does not provide more detailed physical and chemical properties such as boiling point, melting point, or density.
Scientific Research Applications
Application in Organic Chemistry
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is an organic compound with the molecular formula C9H13N3O2 . It is a white to yellow solid and is used as a building block in organic synthesis .
One specific application of this compound is in the dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines . This process involves the reduction of pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .
The reduction process was confirmed by NMR . The bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . At the same time, long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .
The results indicate the significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target .
Use as an Adenine Mimetic
This compound has been suggested as a potential adenine mimetic . Adenine is one of the four nucleobases in the nucleic acids DNA and RNA. Mimetics are compounds that mimic the structure or function of biomolecules. In this case, the tetrahydropyrazolo[1,5-a]pyrimidine could potentially bind to the ATP-binding sites of proteins, similar to how adenine would .
The specific methods of application or experimental procedures for this use case would involve biochemical assays to test the binding affinity of the compound to various proteins. The results or outcomes of these experiments would provide valuable information about the potential of this compound as a drug candidate .
Use as an ATP-Binding Site Mimetic
This compound has been suggested as a potential adenine mimetic . Adenine is one of the four nucleobases in the nucleic acids DNA and RNA. Mimetics are compounds that mimic the structure or function of biomolecules. In this case, the tetrahydropyrazolo[1,5-a]pyrimidine could potentially bind to the ATP-binding sites of proteins, similar to how adenine would . The specific methods of application or experimental procedures for this use case would involve biochemical assays to test the binding affinity of the compound to various proteins .
properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOQAZSLXZMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
CAS RN |
1698653-24-5 | |
Record name | ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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